molecular formula C25H23N5O2S B2705138 3-[(2,4-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-16-5

3-[(2,4-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2705138
CAS No.: 872197-16-5
M. Wt: 457.55
InChI Key: IWOPSULLQNEIBU-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a [1,2,3]triazolo[1,5-a]quinazolin-5-amine core. Key structural features include:

  • Sulfonyl group: 2,4-dimethylphenyl substituent at the 3-position.
  • N-substituent: 1-phenylethyl group at the 5-position.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-16-13-14-22(17(2)15-16)33(31,32)25-24-27-23(26-18(3)19-9-5-4-6-10-19)20-11-7-8-12-21(20)30(24)29-28-25/h4-15,18H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOPSULLQNEIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2,4-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential therapeutic applications in various diseases. This article explores its biological activity, including mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole and quinazoline moiety, which are known for their diverse biological activities. The sulfonyl group enhances its solubility and biological interactions.

Research indicates that this compound may exert its biological effects through several pathways:

  • Inhibition of Kinases : Preliminary studies suggest that the compound interacts with various kinases, potentially modulating signaling pathways involved in cell proliferation and survival. For instance, compounds similar to it have shown binding affinities comparable to known kinase inhibitors like Staurosporine .
  • Antiproliferative Activity : In vitro assays demonstrate that this compound exhibits moderate growth-inhibiting effects on cancer cell lines. The presence of the dimethylphenyl group is believed to enhance its cytotoxic properties .

Biological Assays and Efficacy

A series of biological tests have been conducted to evaluate the efficacy of 3-[(2,4-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine:

Assay Type Cell Line IC50 (µM) Notes
AntiproliferativeHCT-116 (Colon)6.2Significant activity observed .
AntiproliferativeT47D (Breast)27.3Moderate potency; structure-dependent .
Kinase InhibitionVarious KinasesVariableBinding affinities comparable to controls .

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluating the antiproliferative effects of related compounds revealed that modifications in the side chains significantly influenced activity. The introduction of bulky groups decreased potency against several cancer cell lines but enhanced selectivity towards specific kinases .
  • Mechanistic Insights : Another study highlighted that compounds with similar structural features inhibited MEK5 and DYRK2 kinases effectively. This suggests that the target compound may also exhibit selective kinase inhibition, which could be beneficial in cancer therapy where specific signaling pathways are dysregulated .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares structural analogs with variations in sulfonyl groups and N-substituents, along with their physicochemical properties:

Compound Name Sulfonyl Group N-Substituent Molecular Weight (g/mol) TPSA* (Ų) Key References
Target Compound: 3-[(2,4-Dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[...]-amine 2,4-dimethylphenyl 1-phenylethyl ~470 (estimated) ~100
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[...]-amine 2,5-dimethylphenyl 4-methylbenzyl 473.5 107
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)[...]-amine Phenyl 4-ethoxyphenyl ~430 (estimated) 107
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[...]-amine Phenyl 4-isopropylphenyl ~450 (estimated) 107
3-[(3,4-Dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[...]-amine 3,4-dimethylphenyl 2-methoxy-5-methylphenyl 473.5 107

Key Observations :

  • Sulfonyl Group Variations: 2,4-Dimethylphenyl (target compound) vs. Phenyl vs. Alkyl-Substituted Sulfonyl: Phenyl sulfonyl groups (e.g., ) exhibit lower lipophilicity compared to alkyl-substituted derivatives, which may influence pharmacokinetics .

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